molecular formula C15H16N4O4 B11435696 7-(2-Ethoxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2-Ethoxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11435696
M. Wt: 316.31 g/mol
InChI Key: CQBWBZNGXMIVAH-UHFFFAOYSA-N
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Description

7-(2-ETHOXY-3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrimidine ring, along with ethoxy and methoxy substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ETHOXY-3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl 4-chloro-3-oxobutanoate in the presence of a base, followed by cyclization and dehydration steps . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-(2-ETHOXY-3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, 7-(2-ETHOXY-3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has shown potential as an antiviral, anticancer, and antimicrobial agent. It has been studied for its ability to inhibit specific enzymes and pathways involved in disease processes .

Medicine

In medicine, this compound is being explored for its neuroprotective and anti-inflammatory properties. It has shown promise in the treatment of neurodegenerative diseases and inflammatory conditions .

Industry

Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(2-ETHOXY-3-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID stands out due to its unique combination of ethoxy and methoxy substituents, which enhance its biological activity and chemical reactivity. Its ability to inhibit multiple pathways and targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

7-(2-ethoxy-3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H16N4O4/c1-3-23-13-9(5-4-6-12(13)22-2)11-7-10(14(20)21)18-15-16-8-17-19(11)15/h4-8,11H,3H2,1-2H3,(H,20,21)(H,16,17,18)

InChI Key

CQBWBZNGXMIVAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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